4-(4-Methoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid
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Overview
Description
4-(4-Methoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is a synthetic organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid typically involves the condensation of 4-methoxybenzaldehyde with 1,2,3,4-tetrahydroacridine-9-carboxylic acid under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid or sodium hydroxide to facilitate the formation of the Schiff base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. The use of green chemistry techniques, such as solvent-free reactions or the use of natural catalysts, can enhance the efficiency and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the acridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-(4-Methoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or DNA, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxy-benzylidene)-isothiochroman-4-one
- N-(4-Methoxybenzylidene)-4-butylaniline
- 4-(4-Methoxybenzylidene)-amino-antipyrine
Uniqueness
4-(4-Methoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is unique due to its specific structure, which combines the acridine moiety with a methoxybenzylidene group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C22H19NO3 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(4E)-4-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid |
InChI |
InChI=1S/C22H19NO3/c1-26-16-11-9-14(10-12-16)13-15-5-4-7-18-20(22(24)25)17-6-2-3-8-19(17)23-21(15)18/h2-3,6,8-13H,4-5,7H2,1H3,(H,24,25)/b15-13+ |
InChI Key |
AMSBESPIMWAFGZ-FYWRMAATSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O |
Origin of Product |
United States |
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